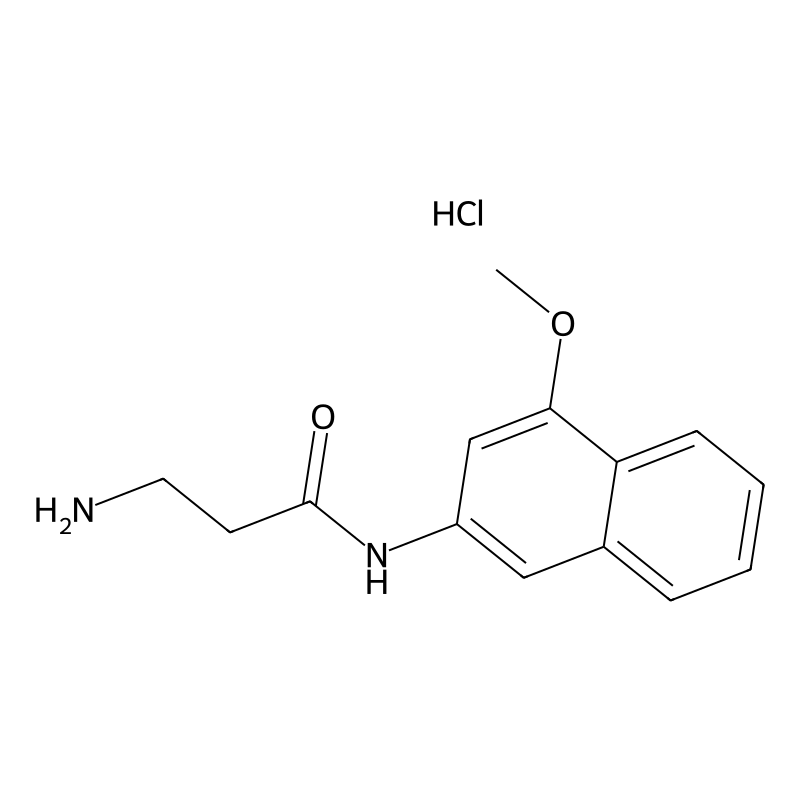

H-beta-Ala-4MbetaNA HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis

H-beta-Ala-4MbetaNA HCl contains the amino acid Alanine (Ala) attached to a Naphthylamine (NA) moiety. Alanine is a common building block in proteins, and the NA group can serve as a linker or a site for further chemical modifications. This structure suggests H-beta-Ala-4MbetaNA HCl could be a useful component in the synthesis of peptides with specific properties ().

Ligand Design

The NA group in H-beta-Ala-4MbetaNA HCl might enable it to bind to specific biological molecules like receptors or enzymes. This property makes it a potential candidate for ligand design, where researchers create molecules that interact with biological targets for research purposes ().

Chemical Biology Studies

The presence of the Ala and the NA group offers various possibilities for chemical modifications. By attaching functional groups to the NA moiety, researchers could potentially create probes for studying biological processes or drug discovery efforts ().

H-beta-Ala-4MbetaNA hydrochloride, with the chemical formula C14H16N2O2·HCl and a molecular weight of 280.75 g/mol, is a derivative of beta-alanine that incorporates a 4-methyl-beta-naphthyl group. This compound is primarily utilized in biochemical research, particularly in proteomics, due to its role as a building block for various peptides and proteins. Its structure includes both an amino group and a carboxylic acid group, characteristic of amino acids, which facilitates its involvement in peptide synthesis.

- Peptide Bond Formation: As an amino acid derivative, it can react with carboxylic acids or activated esters to form peptide bonds.

- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, particularly in the presence of suitable electrophiles.

- Decarboxylation: Under specific conditions, it may undergo decarboxylation, leading to the formation of simpler amines.

These reactions are essential for synthesizing more complex biomolecules and studying protein interactions.

H-beta-Ala-4MbetaNA hydrochloride exhibits biological activity that is significant in pharmacological and biochemical contexts. It has been studied for its potential roles in:

- Neurotransmission: Beta-alanine is known to enhance the synthesis of carnosine, which plays a role in muscle function and may have neuroprotective effects.

- Antioxidant Properties: Compounds derived from beta-alanine have shown potential antioxidant activity, which could be beneficial in reducing oxidative stress in cells.

- Modulating Muscle Performance: Research indicates that beta-alanine supplementation can improve exercise performance by increasing muscle carnosine levels.

The synthesis of H-beta-Ala-4MbetaNA hydrochloride can be achieved through several methods:

- Alkylation of Beta-Alanine: This involves the alkylation of beta-alanine with 4-methyl-beta-naphthyl halides under basic conditions to introduce the naphthyl group.

- Coupling Reactions: Utilizing coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of peptide bonds between beta-alanine derivatives and other amino acids or peptides.

- Hydrochlorination: The final product is typically obtained by treating the base form with hydrochloric acid to yield the hydrochloride salt.

H-beta-Ala-4MbetaNA hydrochloride has various applications:

- Research Tool: It is widely used in proteomics research for studying protein interactions and functions.

- Peptide Synthesis: This compound serves as an important intermediate in synthesizing bioactive peptides and pharmaceuticals.

- Nutritional Supplements: Due to its role in enhancing athletic performance through increased carnosine levels, it is sometimes included in dietary supplements for athletes.

Studies on H-beta-Ala-4MbetaNA hydrochloride reveal its interactions with various biological targets:

- Protein Binding Studies: Research indicates that this compound can bind to specific proteins, potentially influencing their activity and stability.

- Metabolic Pathways: Investigations into how beta-alanine derivatives affect metabolic pathways have shown promising results, particularly concerning energy metabolism during exercise.

H-beta-Ala-4MbetaNA hydrochloride shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Beta-Alanine | C3H7NO2 | Naturally occurring amino acid; precursor to carnosine. |

| H-beta-Alanine methyl ester | C4H9NO2·HCl | Methylated form; used as a building block in peptide synthesis. |

| H-beta-Chloro-Alanine methyl ester | C4H8ClNO2·HCl | Contains chlorine; used in organic synthesis reactions. |

Uniqueness of H-beta-Ala-4MbetaNA Hydrochloride

What sets H-beta-Ala-4MbetaNA hydrochloride apart is its unique naphthyl substitution, which may enhance its binding properties and biological activity compared to simpler derivatives like beta-alanine or methylated forms. This structural modification potentially increases its utility in specialized biochemical applications and research settings.